molecular formula C10H15NO2 B6202158 2-(5-tert-butyl-1H-pyrrol-3-yl)acetic acid CAS No. 1558272-97-1

2-(5-tert-butyl-1H-pyrrol-3-yl)acetic acid

Cat. No.: B6202158
CAS No.: 1558272-97-1
M. Wt: 181.2
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Description

2-(5-tert-butyl-1H-pyrrol-3-yl)acetic acid is a synthetic organic compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a tert-butyl group attached to the pyrrole ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-tert-butyl-1H-pyrrol-3-yl)acetic acid typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, including the Paal-Knorr synthesis, Hantzsch pyrrole synthesis, and Knorr pyrrole synthesis. These methods involve the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Acetic Acid Substitution: The acetic acid moiety can be introduced through a substitution reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-tert-butyl-1H-pyrrol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(5-tert-butyl-1H-pyrrol-3-yl)acetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-tert-butyl-1H-pyrrol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.

    Pyrrole-2-carboxylic acid: Another pyrrole derivative with distinct chemical properties and applications.

Uniqueness

2-(5-tert-butyl-1H-pyrrol-3-yl)acetic acid is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activities. This structural feature distinguishes it from other pyrrole derivatives and contributes to its specific applications in research and industry.

Properties

CAS No.

1558272-97-1

Molecular Formula

C10H15NO2

Molecular Weight

181.2

Purity

95

Origin of Product

United States

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